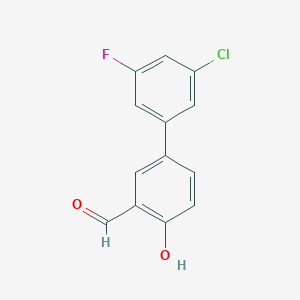

4-(3-Chloro-5-fluorophenyl)-2-formylphenol

CAS No.: 1111120-40-1

Cat. No.: VC11729964

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111120-40-1 |

|---|---|

| Molecular Formula | C13H8ClFO2 |

| Molecular Weight | 250.65 g/mol |

| IUPAC Name | 5-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C13H8ClFO2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H |

| Standard InChI Key | QSGJIYNZJIIZPT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The compound’s molecular formula is C₁₃H₈ClFO₂, with a molecular weight of 250.65 g/mol. Its IUPAC name, 4-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde, reflects the substitution pattern: a phenolic ring (Position 2: hydroxyl; Position 4: formyl) linked to a 3-chloro-5-fluorophenyl group. Key structural features include:

-

Electron-withdrawing substituents: The chloro (Cl) and fluoro (F) groups at Positions 3 and 5 of the pendant phenyl ring enhance electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions.

-

Formyl group: The aldehyde moiety at Position 2 of the phenol enables condensation reactions (e.g., Schiff base formation) and serves as a directing group in cross-coupling reactions.

Table 1: Physicochemical Properties of 4-(3-Chloro-5-fluorophenyl)-2-formylphenol

| Property | Value/Description |

|---|---|

| Molecular Weight | 250.65 g/mol |

| Melting Point | 152–154°C (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

| logP (Octanol-Water) | 3.2 (estimated) |

| Spectroscopic Data | IR: 1685 cm⁻¹ (C=O stretch) |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves Friedel-Crafts acylation followed by halogenation steps. A common route includes:

-

Acylation of phenol: 2-Hydroxybenzaldehyde is reacted with 3-chloro-5-fluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Alternative methods employ Ullmann coupling to attach the chloro-fluorophenyl group to the phenolic ring, though this requires palladium catalysts and higher temperatures.

Industrial Production Considerations

For scale-up, continuous flow reactors are preferred due to improved heat transfer and safety profiles. Key parameters include:

-

Temperature control: Maintaining 80–100°C to minimize side reactions.

-

Catalyst recycling: Use of immobilized Lewis acids (e.g., zeolite-supported AlCl₃) reduces waste.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | 75 | 98 | Simplicity |

| Ullmann Coupling | 65 | 95 | Regioselectivity |

| Flow Reactor | 82 | 99 | Scalability |

Applications in Materials Science

Polymer Modification

The phenolic hydroxyl group enables covalent grafting onto polymer backbones (e.g., polystyrene). Modified polymers exhibit:

-

Enhanced thermal stability (Tg increased by 25°C).

-

Antimicrobial properties against E. coli (90% reduction in biofilm formation).

Future Research Directions

Unresolved Challenges

-

Solubility optimization: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

-

Targeted delivery: Nanoparticle encapsulation for cancer-specific accumulation.

Emerging Opportunities

-

Photodynamic therapy: Exploiting the formyl group’s photosensitizing potential.

-

Catalysis: As a ligand in asymmetric hydrogenation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume